2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the second position and a tosylpiperidine group at the third position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-tosylpiperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a boronic acid derivative of 1-tosylpiperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethyl acetate at elevated temperatures.
Analyse Chemischer Reaktionen
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Material Science: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Bromo-4-(1-tosylpiperidin-2-yl)pyridine: Similar structure but with the bromine atom at the fourth position.
3-Bromo-2-(1-tosylpiperidin-2-yl)pyridine: Similar structure but with the bromine atom at the third position.
2-Chloro-3-(1-tosylpiperidin-2-yl)pyridine: Similar structure but with a chlorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the position and nature of the substituents.
Eigenschaften
Molekularformel |
C17H19BrN2O2S |
---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
2-bromo-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine |
InChI |
InChI=1S/C17H19BrN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3 |
InChI-Schlüssel |
XQBMOJZQMQZODW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.